molecular formula C8H8BrFO2S B6204903 4-(1-bromoethyl)benzene-1-sulfonyl fluoride CAS No. 195390-13-7

4-(1-bromoethyl)benzene-1-sulfonyl fluoride

Cat. No.: B6204903
CAS No.: 195390-13-7
M. Wt: 267.12 g/mol
InChI Key: AOCHGMSBTDYWMU-UHFFFAOYSA-N
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Description

4-(1-bromoethyl)benzene-1-sulfonyl fluoride is a unique chemical compound with the linear formula C8H8BrFO2S . It has a molecular weight of 267.118 and its CAS number is 195390-13-7 . This compound possesses three addressable handles: vinyl, bromide, and sulfonyl fluoride . It has great potential to function as a tris-electrophile and as a sulfur(VI) fluoride exchange (SuFEx) clickable material .


Synthesis Analysis

The synthesis of this compound involves the use of a new fluorosulfonylation reagent . This reagent has been applied for the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides . The in situ generation of BESF from DESF has opened up several new reaction profiles, including application in the syntheses of unprecedented 3-substituted isoxazole-5-sulfonyl fluorides, 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides, 2-amino-1-bromoethane-1-sulfonyl fluorides and 4-bromo-β-sultams .


Chemical Reactions Analysis

The unique reagent this compound has been used in various chemical reactions. It has been applied for the regioselective synthesis of 5-sulfonylfluoro isoxazoles . Additionally, it has been used in the syntheses of unprecedented 3-substituted isoxazole-5-sulfonyl fluorides, 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides, 2-amino-1-bromoethane-1-sulfonyl fluorides and 4-bromo-β-sultams .

Mechanism of Action

The mechanism of action of 4-(1-bromoethyl)benzene-1-sulfonyl fluoride involves its function as a tris-electrophile and as a sulfur(VI) fluoride exchange (SuFEx) clickable material . This allows it to participate in various chemical reactions and syntheses .

Future Directions

The future directions of 4-(1-bromoethyl)benzene-1-sulfonyl fluoride research involve its potential to function as a tris-electrophile and as a sulfur(VI) fluoride exchange (SuFEx) clickable material . This opens up new possibilities for its use in various chemical reactions and syntheses . The development of new fluorosulfonylation reagents and the exploration of their potential applications is a promising area of research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1-bromoethyl)benzene-1-sulfonyl fluoride involves the reaction of 4-bromobenzene-1-sulfonyl chloride with ethylene oxide in the presence of a base to form 4-(1-bromoethyl)benzene-1-sulfonyl chloride, which is then treated with hydrogen fluoride to yield the final product.", "Starting Materials": [ "4-bromobenzene-1-sulfonyl chloride", "ethylene oxide", "base", "hydrogen fluoride" ], "Reaction": [ "Step 1: 4-bromobenzene-1-sulfonyl chloride is dissolved in a suitable solvent.", "Step 2: Ethylene oxide is added to the reaction mixture in the presence of a base such as triethylamine or pyridine.", "Step 3: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 4: The resulting 4-(1-bromoethyl)benzene-1-sulfonyl chloride is isolated by filtration or extraction.", "Step 5: 4-(1-bromoethyl)benzene-1-sulfonyl chloride is dissolved in anhydrous hydrogen fluoride.", "Step 6: The reaction mixture is stirred at low temperature for several hours until the reaction is complete.", "Step 7: The final product, 4-(1-bromoethyl)benzene-1-sulfonyl fluoride, is isolated by filtration or extraction." ] }

CAS No.

195390-13-7

Molecular Formula

C8H8BrFO2S

Molecular Weight

267.12 g/mol

IUPAC Name

4-(1-bromoethyl)benzenesulfonyl fluoride

InChI

InChI=1S/C8H8BrFO2S/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-6H,1H3

InChI Key

AOCHGMSBTDYWMU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)F)Br

Purity

95

Origin of Product

United States

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